ortho-Mirabegron ortho-Mirabegron
Brand Name: Vulcanchem
CAS No.: 1684452-80-9
VCID: VC0106081
InChI:
SMILES:
Molecular Formula: C₂₁H₂₄N₄O₂S
Molecular Weight: 396.51

ortho-Mirabegron

CAS No.: 1684452-80-9

Cat. No.: VC0106081

Molecular Formula: C₂₁H₂₄N₄O₂S

Molecular Weight: 396.51

* For research use only. Not for human or veterinary use.

ortho-Mirabegron - 1684452-80-9

Specification

CAS No. 1684452-80-9
Molecular Formula C₂₁H₂₄N₄O₂S
Molecular Weight 396.51

Introduction

Chemical Profile and Structural Characteristics

Ortho-Mirabegron is chemically designated as (R)-2-(2-Aminothiazol-4-yl)-N-(2-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide (Molecular Formula: C₂₁H₂₄N₄O₂S; Molecular Weight: 396.5 g/mol) . Its structure differs from Mirabegron in the spatial arrangement of substituents, particularly the positioning of the acetamide group relative to the phenyl ring.

Key Structural Features

ParameterValue/DescriptionSource
CAS Registry Number1684452-80-9
Molecular FormulaC₂₁H₂₄N₄O₂S
ChiralityContains a chiral center
Functional GroupsAminothiazole, acetamide, phenyl rings

The presence of a chiral center and reactive functional groups (e.g., amino and acetamide) enables its utility in asymmetric synthesis and bioconjugation studies .

StrategyMechanism of ActionEfficacy EvidenceSource
AntioxidantsPrevents oxidation of sensitive groupsReduces degradation
Temperature/Humidity ControlLimits thermally induced isomerizationStabilizes product
Light ProtectionAvoids photodegradationPreserves purity
Retest PeriodsMonitors stability over timeEnsures compliance

High levels of ortho-Mirabegron may compromise Mirabegron’s safety and efficacy, though regulatory limits (e.g., ICH guidelines) permit trace amounts .

Applications in Experimental Research

Ortho-Mirabegron serves as a versatile tool in pharmaceutical and synthetic chemistry.

Asymmetric Synthesis and Chiral Resolution

The compound’s chiral center allows researchers to study enantiomeric excess and stereoselective reactions. For instance:

  • Enantiomeric Separation: Used to develop chiral chromatographic methods for resolving isomers .

  • Enzyme Inhibition Studies: The aminothiazole group mimics natural substrates, aiding in enzyme kinetics research .

Bioconjugation and Prodrug Development

The primary amine group facilitates covalent bonding with biomolecules, enabling applications such as:

  • Targeted Delivery Systems: Conjugation with monoclonal antibodies or peptides for site-specific drug release .

  • Peptidomimetic Design: The acetamide group mimics peptide bonds, aiding in the synthesis of peptidomimetics to study protein interactions .

Starting Material for Synthesis

Ortho-Mirabegron is used to synthesize novel compounds, including:

  • Macromolecules: Polymers or hybrid molecules with enhanced bioactivity .

  • Small Molecule Derivatives: Analogues with modified pharmacokinetic profiles .

Analytical Method Development

Ortho-Mirabegron’s detection and quantification are critical for ensuring Mirabegron’s quality.

Chromatographic Techniques

MethodParametersApplication AreaSource
RP-HPLCMobile phase: Acetonitrile/water; Column: C₁₈Separation of Mirabegron and ortho-Mirabegron in formulations
UPLC-MS/MSLOQ: 5 ng/mL (plasma); Linearity: 5–2500 ng/mLPharmacokinetic studies in rats

Forced Degradation Studies

Ortho-Mirabegron’s stability under stress conditions (e.g., acidic/basic hydrolysis, thermal exposure) informs formulation stability. For example, acid-induced hydrolysis may generate degradation products that require monitoring .

Regulatory and Quality Control Considerations

Ortho-Mirabegron’s role in regulatory filings highlights its importance in pharmaceutical development.

Use in ANDA and DMF Filing

  • Analytical Method Validation: Ortho-Mirabegron serves as a reference standard to validate HPLC methods for impurity profiling .

  • Stability Testing: Data from accelerated stability studies ensure compliance with ICH Q1A(R2) guidelines .

SupplierPurity SpecificationsApplicationsSource
BOC Sciences≥98% (HPLC)Method validation
CleanChemLabComprehensive characterization dataCommercial production

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator